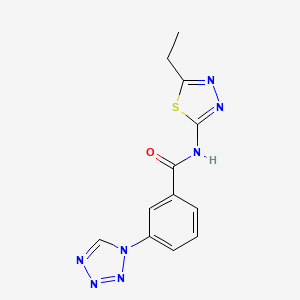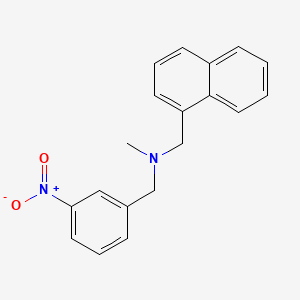methanone](/img/structure/B5695564.png)
[2-(2-methylphenyl)-4-quinolyl](morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a 2-methylphenyl group and a morpholino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-quinolylmethanone typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate to form quinoline intermediates . The morpholino group can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophilic intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often utilized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity .
Applications De Recherche Scientifique
2-(2-methylphenyl)-4-quinolylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the morpholino group can enhance binding affinity and specificity . This dual interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different biological activities.
Quinoline-4-ols: Similar in structure but with hydroxyl groups that confer different chemical reactivity and biological properties.
Uniqueness
2-(2-methylphenyl)-4-quinolylmethanone is unique due to its combination of a quinoline core with a morpholino group, which enhances its potential as a therapeutic agent by improving its binding properties and specificity .
Propriétés
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)


![5,8,15,15-tetramethyl-14-oxa-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B5695544.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
